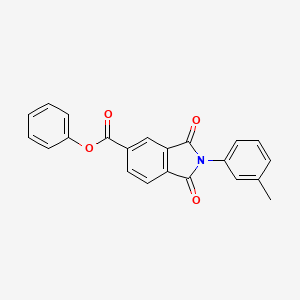

Phenyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Description

Phenyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is a substituted isoindole-1,3-dione derivative characterized by a phenyl ester group at position 5 and a 3-methylphenyl substituent at position 2 of the isoindole core.

Properties

Molecular Formula |

C22H15NO4 |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

phenyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |

InChI |

InChI=1S/C22H15NO4/c1-14-6-5-7-16(12-14)23-20(24)18-11-10-15(13-19(18)21(23)25)22(26)27-17-8-3-2-4-9-17/h2-13H,1H3 |

InChI Key |

REFAAEUBKXNMCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of phenyl 2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group tolerant conditions . Another method involves the alkylation reaction of coumarin derivatives, which can be carried out under classical or green chemistry conditions .

Chemical Reactions Analysis

Phenyl 2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl or methylphenyl groups, using reagents like halogens or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Phenyl 2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of phenyl 2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence inflammatory and oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares phenyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate with key analogs, focusing on substituents, molecular properties, and applications:

Key Findings:

Substituent Effects on Bioactivity: The 3-methylphenyl group in the target compound may enhance lipophilicity compared to electron-withdrawing groups like nitro (e.g., 2-(4-(4-nitrophenylthio)phenyl)isoindole-1,3-dione), which could influence membrane permeability in biological systems .

Ester vs. Carboxylic Acid Functionality :

- The phenyl ester in the target compound may confer greater stability compared to the carboxylic acid derivative (), which is prone to ionization under physiological conditions .

Isoindole-dione cores are common in drug discovery, as seen in biological screening studies () .

Biological Activity

Phenyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the isoindole family and features a dioxoisoindole structure, which is known for its potential as a pharmacophore in drug development. Its structural formula can be represented as follows:

This structure includes two carbonyl groups (dioxo) and a carboxylate group, contributing to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of Phenyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression, particularly heparanase, which plays a critical role in tumor metastasis and angiogenesis. In vitro studies indicate that derivatives of this compound exhibit potent heparanase inhibitory activity with IC₅₀ values ranging from 200 to 500 nM.

- Antioxidant Activity : Research indicates that the compound may possess antioxidant properties, which can help mitigate oxidative stress in biological systems .

- Antimicrobial Properties : Some studies have reported antibacterial activities against various strains of bacteria, including Escherichia coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Anticancer Activity

A pivotal study published in "Cancer Research" demonstrated that derivatives of Phenyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate exhibited selectivity for heparanase inhibition. The findings suggested that these compounds could be valuable for developing novel therapeutic agents targeting cancer metastasis.

Antimicrobial Studies

In a comprehensive antibacterial study, several derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that specific modifications to the phenyl ring enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds showed significant inhibition zones in disc diffusion assays .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for Phenyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate and its derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.